molecular formula C13H14N6O3 B11518701 3-Imino-3-morpholin-4-yl-2-[(4-nitro-phenyl)-hydrazono]-propionitrile

3-Imino-3-morpholin-4-yl-2-[(4-nitro-phenyl)-hydrazono]-propionitrile

Cat. No.: B11518701
M. Wt: 302.29 g/mol
InChI Key: VWRFFODMCGNFPU-FWILJLHHSA-N
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Description

(E)-2-Imino-2-(morpholin-4-yl)-N-(4-nitrophenyl)ethanecarbohydrazonoyl cyanide is a complex organic compound with a unique structure that includes a morpholine ring, a nitrophenyl group, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-imino-2-(morpholin-4-yl)-N-(4-nitrophenyl)ethanecarbohydrazonoyl cyanide typically involves multiple steps:

    Formation of the Morpholine Derivative: The initial step involves the reaction of morpholine with an appropriate halogenated precursor to form a morpholine derivative.

    Introduction of the Nitro Group: The nitro group is introduced through nitration reactions, often using nitric acid and sulfuric acid as reagents.

    Formation of the Hydrazone: The hydrazone moiety is formed by reacting the nitrophenyl derivative with hydrazine or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production of (E)-2-imino-2-(morpholin-4-yl)-N-(4-nitrophenyl)ethanecarbohydrazonoyl cyanide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino and hydrazone moieties, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives with altered electronic properties.

    Reduction: Amino derivatives with potential biological activity.

    Substitution: Functionalized derivatives with diverse chemical properties.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic systems for various organic transformations.

Biology

    Biological Probes: The compound and its derivatives can be used as probes to study biological processes, particularly those involving nitro and cyanide groups.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of (E)-2-imino-2-(morpholin-4-yl)-N-(4-nitrophenyl)ethanecarbohydrazonoyl cyanide involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the cyanide group can act as a nucleophile or electrophile in various biochemical pathways. The morpholine ring provides structural stability and enhances the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-Imino-2-(piperidin-4-yl)-N-(4-nitrophenyl)ethanecarbohydrazonoyl cyanide: Similar structure but with a piperidine ring instead of a morpholine ring.

    (E)-2-Imino-2-(pyrrolidin-4-yl)-N-(4-nitrophenyl)ethanecarbohydrazonoyl cyanide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The presence of the morpholine ring in (E)-2-imino-2-(morpholin-4-yl)-N-(4-nitrophenyl)ethanecarbohydrazonoyl cyanide imparts unique properties such as enhanced solubility and stability. The combination of the nitro group and cyanide group provides a versatile platform for various chemical transformations and biological interactions.

Properties

Molecular Formula

C13H14N6O3

Molecular Weight

302.29 g/mol

IUPAC Name

(1E)-2-imino-2-morpholin-4-yl-N-(4-nitroanilino)ethanimidoyl cyanide

InChI

InChI=1S/C13H14N6O3/c14-9-12(13(15)18-5-7-22-8-6-18)17-16-10-1-3-11(4-2-10)19(20)21/h1-4,15-16H,5-8H2/b15-13?,17-12+

InChI Key

VWRFFODMCGNFPU-FWILJLHHSA-N

Isomeric SMILES

C1COCCN1C(=N)/C(=N/NC2=CC=C(C=C2)[N+](=O)[O-])/C#N

Canonical SMILES

C1COCCN1C(=N)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

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